molecular formula C14H19N5O2 B2419366 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034232-18-1

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2419366
CAS No.: 2034232-18-1
M. Wt: 289.339
InChI Key: MPRIVADTEBRBHC-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a pyrazolyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, protein interactions, and cellular pathways.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl-Pyridinyl Intermediate: The synthesis begins with the preparation of the pyrazolyl-pyridinyl intermediate. This is achieved through a condensation reaction between 1-methyl-1H-pyrazole and 3-bromopyridine in the presence of a base such as potassium carbonate.

    Introduction of the Methoxyethyl Group: The next step involves the introduction of the methoxyethyl group. This is typically done through an alkylation reaction using 2-methoxyethyl chloride and a suitable base like sodium hydride.

    Urea Formation: The final step is the formation of the urea linkage. This is achieved by reacting the intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or the pyrazolyl-pyridinyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: This compound differs in the position of the pyridinyl moiety, which can affect its chemical properties and biological activity.

    1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea:

    1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-5-yl)methyl)urea: Another positional isomer, which may exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-10-13(9-18-19)12-5-11(6-15-8-12)7-17-14(20)16-3-4-21-2/h5-6,8-10H,3-4,7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIVADTEBRBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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